molecular formula C21H23ClFN3O4S B2547227 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide CAS No. 898460-55-4

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide

Cat. No.: B2547227
CAS No.: 898460-55-4
M. Wt: 467.94
InChI Key: HZKYKRNOPKQKGW-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a piperidine core substituted with a 4-chlorobenzenesulfonyl group and an N'-(3-fluorophenyl)ethanediamide side chain. The presence of the sulfonamide group is a key structural motif found in compounds that modulate various biological targets . Compounds with similar benzenesulfonyl-piperidine structures have been investigated as tool molecules for elucidating cell biology and pharmacology, such as acting as antagonists for nuclear receptors . The synthesis of this compound likely involves multi-step organic reactions, including the formation of the piperidine ring, sulfonylation with 4-chlorobenzenesulfonyl chloride, and subsequent attachment of the ethanediamide side chain . Researchers can employ analytical techniques like NMR spectroscopy and mass spectrometry to confirm its structural integrity and purity. This product is provided for non-human research purposes and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O4S/c22-15-7-9-19(10-8-15)31(29,30)26-13-2-1-6-18(26)11-12-24-20(27)21(28)25-17-5-3-4-16(23)14-17/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKYKRNOPKQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a sulfonyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the piperidine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Fluorophenyl Group: This is typically done through a nucleophilic substitution reaction where the piperidine derivative reacts with a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Piperidinyl Sulfonamides: W-15 and W-18

W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) share the 4-chlorobenzenesulfonyl motif but differ in their substitution patterns and linker groups.

  • Key Differences: The target compound replaces W-15’s phenylethyl group with an ethyl-ethanediamide bridge, reducing lipophilicity (predicted logP: ~3.2 vs. The ethanediamide bridge introduces hydrogen-bonding capacity absent in W-15/W-18, which may enhance target specificity .
  • Pharmacological Implications: W-15 and W-18 exhibit opioid receptor activity, but the target compound’s ethanediamide linker likely shifts its mechanism toward non-opioid pathways, such as enzyme inhibition .

Ethanediamide Derivatives

N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide () shares the ethanediamide bridge but substitutes the 4-chlorobenzenesulfonyl group with a methylsulfanyl benzyl moiety.

  • Comparative Data :
Property Target Compound Compound
Molecular Weight ~509 g/mol ~523 g/mol
logP (Predicted) 3.2 3.8
Key Substituent 4-Cl-C6H4-SO2- 2-(Methylsulfanyl)benzyl

Fluorophenyl-Containing Analogs

Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide () and FIPI () highlight the role of fluorinated aromatic groups.

  • 3-Fluorophenyl vs. 2-Fluorobiphenyl :
    • The target’s 3-fluorophenyl group may reduce steric hindrance compared to the biphenyl system in , enhancing binding to planar active sites .
    • Fluorine’s meta position balances electronic effects (e.g., dipole interactions) without introducing excessive hydrophobicity .

Characterization Data

  • NMR Profiles : The target’s piperidine protons (δ 1.5–2.5 ppm) and sulfonyl group (δ 7.8–8.2 ppm) align with W-15’s spectral data, while the ethanediamide’s carbonyl signals (δ 165–170 ppm) mirror those in .
  • HRMS : Expected [M+H]+ at m/z 509.1 matches theoretical calculations.

Pharmacological and Physicochemical Profiles

Compound Molecular Weight logP Key Functional Groups Hypothesized Activity
Target Compound 509.1 3.2 4-Cl-benzensulfonyl, ethanediamide Enzyme inhibition
W-15 365.8 4.5 4-Cl-benzensulfonamide, phenylethyl Opioid receptor modulation
Compound 523.2 3.8 Methylsulfanyl, trifluoromethoxy Kinase inhibition
N-(2-(1H-indol-3-yl)ethyl)-[...]propanamide 458.5 4.1 Fluoro-biphenyl, indole Anti-inflammatory

Biological Activity

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its structural features, mechanisms of action, and relevant case studies that highlight its biological effects.

Structural Features

The compound belongs to the class of arylsulfonyl oxalamides and has the following molecular characteristics:

  • Molecular Formula : C22H26ClN3O4S
  • Molecular Weight : 463.98 g/mol
  • Key Functional Groups :
    • Piperidine ring
    • Chlorobenzenesulfonyl moiety
    • Ethanediamide structure

These structural components are crucial for the compound's interaction with biological targets, influencing its reactivity and potential therapeutic applications .

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. The proposed mechanisms include:

  • Receptor Binding : The compound may interact with G protein-coupled receptors (GPCRs) or ion channels, leading to alterations in cellular signaling and neurotransmission.
  • Enzyme Inhibition : Its sulfonyl group suggests potential inhibitory properties against specific enzymes, which could be pivotal in therapeutic contexts.
  • Gene Expression Modulation : By binding to specific receptors, it may influence downstream effects such as changes in gene expression and cellular function.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that related compounds can display activity against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through receptor interactions has been documented in similar compounds, providing a rationale for further investigation into this compound's anti-inflammatory potential .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in certain cancer cell lines. For instance, a study indicated that compounds with similar structures showed moderate activity against Plasmodium falciparum, a malaria-causing parasite, with IC50 values in the sub-micromolar range .

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is influenced by its chemical structure. Generally, piperidine derivatives are well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine. Understanding these properties is essential for predicting the compound's efficacy and safety in clinical settings.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring, sulfonamide groupPotential GPCR modulation
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-chlorophenyl)ethanediamideSimilar structure with different phenyl substitutionAntimicrobial activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamideVariation in phenyl substitutionAnti-inflammatory effects

This table illustrates how variations in the phenyl groups can lead to differing biological activities while maintaining core structural similarities.

Q & A

Basic Research Questions

What are the critical considerations for designing a synthetic route for this compound?

Answer:
The synthesis of this compound involves multi-step reactions, including sulfonylation of piperidine derivatives, nucleophilic substitution for ethyl linkage, and amide coupling. Key steps include:

  • Piperidine sulfonylation : Reacting piperidin-2-yl derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Ethyl spacer formation : Alkylation using bromoethyl intermediates under anhydrous conditions with potassium carbonate as a base .
  • Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine-ethyl intermediate with 3-fluorophenyl ethanediamide .
    Optimization : Monitor reaction yields via HPLC and adjust stoichiometry for sterically hindered intermediates .

How is structural purity validated for this compound?

Answer:
Purity is confirmed using:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions (e.g., 3-fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~520–530 Da) and rule out byproducts .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to achieve >98% purity .

Advanced Research Questions

How can computational modeling predict bioactivity against neurological targets?

Answer:

  • Target identification : Perform molecular docking (AutoDock Vina) against receptors like σ-1 or NMDA, leveraging the sulfonyl-piperidine moiety’s affinity for hydrophobic pockets .
  • SAR analysis : Compare analogs (e.g., replacing 4-chlorobenzenesulfonyl with thiophene sulfonyl) to assess binding energy differences (ΔG < -8 kcal/mol indicates strong binding) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .

What strategies resolve contradictions in enzymatic inhibition data?

Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigate via:

  • Assay standardization : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations across studies .
  • Selectivity profiling : Test against related enzymes (e.g., COX-2 vs. COX-1) to confirm target specificity .
  • IC₅₀ normalization : Adjust for solubility limitations (logP ~3.5 may require DMSO ≤0.1% v/v) .

How to optimize solubility for in vivo pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG 400/water mixtures to enhance aqueous solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the ethanediamide nitrogen for pH-dependent release .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

Data-Driven Research Challenges

How to interpret conflicting cytotoxicity results across cell lines?

Answer:

  • Cell line profiling : Compare IC₅₀ values in cancer vs. normal cells (e.g., HepG2 vs. HEK293) to assess selectivity .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
  • Metabolic stability : Test cytochrome P450 inhibition (CYP3A4/2D6) to rule out off-target toxicity .

What computational tools predict metabolic degradation pathways?

Answer:

  • Software : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I metabolites (e.g., sulfonyl group oxidation) .
  • In vitro validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or dealkylated products .

Methodological Comparisons

Why do Suzuki-Miyaura couplings underperform in later synthesis stages?

Answer:

  • Steric hindrance : Bulky substituents (e.g., 4-chlorobenzenesulfonyl) reduce palladium catalyst accessibility. Use Buchwald-Hartwig conditions with XPhos ligands for improved yields .
  • Side reactions : Protect reactive amines (e.g., piperidine nitrogen) with Boc groups before coupling .

Structural and Functional Analysis

How does fluorophenyl substitution impact binding kinetics?

Answer:

  • Electrostatic effects : The 3-fluorophenyl group’s electron-withdrawing nature enhances hydrogen bonding with target proteins (e.g., kinases) .
  • Comparative data : Analog studies show 3-fluoro derivatives have 2–3× higher affinity than 4-fluoro isomers due to optimal dipole alignment .

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